molecular formula C21H18O2SSe B14418038 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene CAS No. 81763-73-7

1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene

Cat. No.: B14418038
CAS No.: 81763-73-7
M. Wt: 413.4 g/mol
InChI Key: FRLIKFZRCZTHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene is an organic compound that contains both sulfur and selenium atoms. This compound is part of a class of organosulfur-selenium compounds known for their unique biological activities and synthetic applications .

Preparation Methods

The most straightforward and commonly used strategy for the preparation of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene is the direct selenosulfonylation of unsaturated compounds. This method involves the formation of two new carbon-sulfur and carbon-selenium bonds in a single operation . The reaction typically uses pre-prepared Se-phenyl areneselenosulfonates in the presence of a catalytic amount of BF3·Et2O at room temperature .

Chemical Reactions Analysis

1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution . Major products formed from these reactions include sulfoxides, sulfides, and substituted benzene derivatives .

Scientific Research Applications

1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene has a broad range of applications in various research areas:

    Chemistry: Used as a reagent in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new drugs due to its unique biological activities.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism by which 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene exerts its effects involves the formation of reactive intermediates that interact with molecular targets. The compound can form electrophilic intermediates that react with nucleophiles in biological systems, leading to various biological effects . The molecular targets and pathways involved include enzymes and proteins that are critical for cellular functions .

Comparison with Similar Compounds

1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene is unique due to the presence of both sulfur and selenium atoms in its structure. Similar compounds include:

These compounds share some chemical properties but differ in their biological activities and synthetic applications due to the presence or absence of selenium .

Properties

CAS No.

81763-73-7

Molecular Formula

C21H18O2SSe

Molecular Weight

413.4 g/mol

IUPAC Name

1-methyl-4-(2-phenyl-2-phenylselanylethenyl)sulfonylbenzene

InChI

InChI=1S/C21H18O2SSe/c1-17-12-14-19(15-13-17)24(22,23)16-21(18-8-4-2-5-9-18)25-20-10-6-3-7-11-20/h2-16H,1H3

InChI Key

FRLIKFZRCZTHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.